molecular formula C8H14N4 B12988715 2-Methyl-5-(1H-pyrazol-4-yl)piperazine

2-Methyl-5-(1H-pyrazol-4-yl)piperazine

Cat. No.: B12988715
M. Wt: 166.22 g/mol
InChI Key: FKVLKNXTKLSMSB-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1H-pyrazol-4-yl)piperazine typically involves the formation of the pyrazole ring followed by its attachment to the piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylhydrazine with 1,3-diketones can yield the pyrazole ring, which can then be further reacted with piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or piperazine rings .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Methyl-5-(1H-pyrazol-4-yl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as a modulator of certain receptors or enzymes, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperazine derivatives, such as:

Uniqueness

What sets 2-Methyl-5-(1H-pyrazol-4-yl)piperazine apart is its unique combination of the pyrazole and piperazine rings, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-5-(1H-pyrazol-4-yl)piperazine

InChI

InChI=1S/C8H14N4/c1-6-2-10-8(5-9-6)7-3-11-12-4-7/h3-4,6,8-10H,2,5H2,1H3,(H,11,12)

InChI Key

FKVLKNXTKLSMSB-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1)C2=CNN=C2

Origin of Product

United States

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